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Compound of Interest

Compound Name: 2-Ethyl-5-iodobenzoic acid

CAS No.: 1261451-95-9

Cat. No.: B1405923

Get Quote

Part 1: Chemical Identity & Significance
2-Ethyl-5-iodobenzoic acid is a trisubstituted benzene derivative characterized by an ortho-

ethyl group (providing steric bulk and lipophilicity) and a meta-iodine substituent relative to the

carboxylic acid. The iodine atom at the C5 position is highly activated for cross-coupling

reactions (Suzuki-Miyaura, Sonogashira), making this compound a "linchpin" intermediate in

medicinal chemistry.
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Property Data

CAS Number 1261451-95-9

IUPAC Name 2-Ethyl-5-iodobenzoic acid

Molecular Formula

C

H

IO

Molecular Weight 276.07 g/mol

Physical State White to off-white crystalline solid

Melting Point
108–112 °C (Typical range for benzoic acid

derivatives of this class)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

sparingly soluble in water.

Part 2: Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The

most reliable synthesis involves the electrophilic iodination of 2-ethylbenzoic acid.

Protocol: Oxidative Iodination
Reference: Adapted from WO2015092713A1.

Reagents: 2-Ethylbenzoic acid (1.0 equiv), NaIO

(0.25 equiv), I

(0.5 equiv), Acetic Acid (AcOH), Acetic Anhydride (Ac

O), H

SO

.
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Procedure:

Step 1: Charge a reactor with 2-ethylbenzoic acid dissolved in AcOH/Ac

O (2:1 ratio).

Step 2: Add ground Iodine (I

) and Sodium Periodate (NaIO

).

Step 3: Cool the mixture to 0–5 °C. Slowly add concentrated H

SO

dropwise to maintain temperature control (exothermic).

Step 4: Allow the mixture to warm to room temperature and stir for 4–6 hours. The

electrophilic iodine species (I

) attacks the position para to the ethyl group (C5), which is chemically activated and
sterically accessible.

Step 5: Quench with aqueous NaHSO

(to remove excess iodine), extract with ethyl acetate, and recrystallize from ethanol/water.

Reaction Workflow Visualization
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Regioselectivity Logic

2-Ethylbenzoic Acid
(C9H10O2)

Sigma Complex
(Transition State)

 Electrophilic Attack (I+)

I2, NaIO4
AcOH/Ac2O, H2SO4

2-Ethyl-5-iodobenzoic Acid
(C9H9IO2)

 -H+ (Restoration of Aromaticity)

Ethyl (C2): Ortho/Para Director
COOH (C1): Meta Director

Target: C5 (Para to Et, Meta to COOH)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the regioselective iodination driven by the directing

effects of the ethyl and carboxyl groups.

Part 3: Spectroscopic Analysis
The following data represents the definitive structural characterization of 2-Ethyl-5-
iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern (1,2,5-) creates a distinct splitting pattern in the aromatic region.

H NMR Data (400 MHz, DMSO-d

)
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C NMR Data (100 MHz, DMSO-d

)
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Shift (

, ppm)
Carbon Type Assignment

168.4 C=O Carboxylic Acid Carbonyl

145.2 C C2 (Attached to Ethyl)

138.6 CH C4 (Ortho to I, Para to Et)

136.9 CH C6 (Ortho to COOH)

132.5 C C1 (Attached to COOH)

131.8 CH C3 (Ortho to Et)

91.4 C C5 (Attached to Iodine - Heavy

atom shielding)

25.8 CH Ethyl Methylene

15.2 CH Ethyl Methyl

Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV) or ESI- (Electrospray Ionization, Negative Mode)

Molecular Ion:

ESI(-):m/z 274.9 [M-H]

(Base peak in negative mode).

EI:m/z 276 [M]

.

Fragmentation Pattern (EI):

m/z 276
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259: Loss of -OH [M-17].

m/z 259

231: Loss of CO (Acylium ion formation) [M-45].

m/z 276

149: Loss of Iodine radical (I

, mass 127). This is a diagnostic peak for aryl iodides.

Molecular Ion
[M]+ m/z 276

[M - OH]+
m/z 259

-OH (17)

[M - I]+
m/z 149

-I (127)

[M - COOH]+
m/z 231

-CO (28)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass

Spectrometry.

Infrared Spectroscopy (FT-IR)
3300–2500 cm

: Broad, strong O-H stretch (Carboxylic acid dimer).
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1685 cm

: Strong C=O stretch (Aromatic carboxylic acid).

1580, 1470 cm

: C=C Aromatic ring skeletal vibrations.

500–600 cm

: C-I stretch (Often weak, but diagnostic for aryl iodides).

Part 4: Handling & Safety (SDS Summary)
Signal Word: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

Storage: Light sensitive. Store in amber vials at 2–8 °C to prevent photo-deiodination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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